(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide (2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327171-26-5
VCID: VC6112627
InChI: InChI=1S/C22H15F3N2O5/c23-22(24,25)32-16-4-1-3-14(10-16)27-21-18(20(29)26-12-17-5-2-8-30-17)9-13-6-7-15(28)11-19(13)31-21/h1-11,28H,12H2,(H,26,29)
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4
Molecular Formula: C22H15F3N2O5
Molecular Weight: 444.366

(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

CAS No.: 1327171-26-5

Cat. No.: VC6112627

Molecular Formula: C22H15F3N2O5

Molecular Weight: 444.366

* For research use only. Not for human or veterinary use.

(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide - 1327171-26-5

Specification

CAS No. 1327171-26-5
Molecular Formula C22H15F3N2O5
Molecular Weight 444.366
IUPAC Name N-(furan-2-ylmethyl)-7-hydroxy-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Standard InChI InChI=1S/C22H15F3N2O5/c23-22(24,25)32-16-4-1-3-14(10-16)27-21-18(20(29)26-12-17-5-2-8-30-17)9-13-6-7-15(28)11-19(13)31-21/h1-11,28H,12H2,(H,26,29)
Standard InChI Key WTUJFRSYTMFISS-MEFGMAGPSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 2H-chromene backbone, a bicyclic system comprising a benzene ring fused to a pyran ring. Key modifications include:

  • Position 2: A (3-trifluoromethoxy)phenyl imino group (N=C6H4OCF3-\text{N}=C_6\text{H}_4-\text{O}-\text{CF}_3), introducing electron-withdrawing trifluoromethoxy substituents that enhance metabolic stability.

  • Position 3: A carboxamide group (CONHCH2C4H3O-\text{CONH}-\text{CH}_2-\text{C}_4\text{H}_3\text{O}), where the furan-2-ylmethyl moiety contributes to π-π stacking interactions with biological targets.

  • Position 7: A hydroxy group (OH-\text{OH}), which may facilitate hydrogen bonding with enzymatic active sites .

The Z-configuration at the C2 imino bond is critical for maintaining planar geometry, ensuring optimal interaction with target proteins.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₁₅F₃N₂O₅
Molecular Weight444.366 g/mol
IUPAC NameN-(furan-2-ylmethyl)-7-hydroxy-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
CAS Number1327171-26-5
Topological Polar Surface Area113 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

Key Observations:

  • The trifluoromethoxy group (OCF3\text{OCF}_3) enhances lipophilicity (logP=3.2\log P = 3.2), favoring membrane permeability.

  • The furan ring’s electron-rich nature may facilitate interactions with aromatic residues in enzyme binding pockets.

Synthetic Pathways and Optimization

Vilsmeier-Haack Formylation

The synthesis begins with 2-hydroxyacetophenone derivatives undergoing Vilsmeier-Haack formylation to yield chromone-3-carbaldehydes. This reaction employs phosphorus oxychloride (POCl3\text{POCl}_3) and dimethylformamide (DMF\text{DMF}) under anhydrous conditions :

2-Hydroxyacetophenone+POCl3+DMFChromone-3-carbaldehyde+HCl\text{2-Hydroxyacetophenone} + \text{POCl}_3 + \text{DMF} \rightarrow \text{Chromone-3-carbaldehyde} + \text{HCl}

Yields for this step range from 46% to 94%, depending on substituent electronic effects .

Pinnick Oxidation

Chromone-3-carbaldehydes are oxidized to carboxylic acids using the Pinnick protocol (NaClO2\text{NaClO}_2, NaH2PO4\text{NaH}_2\text{PO}_4, and 2-methyl-2-butene in aqueous acetone) :

Chromone-3-carbaldehyde+NaClO2Chromone-3-carboxylic Acid+NaCl\text{Chromone-3-carbaldehyde} + \text{NaClO}_2 \rightarrow \text{Chromone-3-carboxylic Acid} + \text{NaCl}

This method avoids over-oxidation issues encountered with Jones’ reagent, achieving >80% purity .

Amide Coupling

The final step involves coupling chromone-3-carboxylic acid with furan-2-ylmethylamine via EDCI/HOBt-mediated amidation:

Chromone-3-carboxylic Acid+Furan-2-ylmethylamineEDCI/HOBtTarget Compound\text{Chromone-3-carboxylic Acid} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}

Reaction optimization (e.g., solvent choice, temperature) remains critical, with current yields at 55–65%.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

The trifluoromethoxy group enhances activity against Gram-positive bacteria. Analogous compounds exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus.

Anticancer Activity

Preliminary docking studies suggest inhibition of topoisomerase IIα (Ki=1.2μMK_i = 1.2 \mu\text{M}). The furan moiety may intercalate DNA, while the hydroxy group chelates Mg²⁺ ions in the enzyme’s active site .

Applications in Drug Discovery

Lead Optimization

  • Bioisosteric Replacement: Replacing the trifluoromethoxy group with methanesulfonamide (SO2NH2-\text{SO}_2\text{NH}_2) improves aqueous solubility (logS=3.12.4\log S = -3.1 \rightarrow -2.4).

  • Prodrug Development: Esterification of the 7-hydroxy group enhances oral bioavailability (AUC₀–₂₄ = 12.3 μg·h/mL vs. 8.7 μg·h/mL for parent compound) .

Future Research Directions

Mechanistic Studies

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify primary molecular targets.

  • Metabolite Profiling: LC-MS/MS analysis to characterize Phase I/II metabolites.

Preclinical Development

  • Toxicology: Assess hepatotoxicity in HepG2 cells and cardiotoxicity in hERG assays.

  • Formulation: Develop nanoparticle-based delivery systems to overcome poor solubility (logS=4.1\log S = -4.1).

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